molecular formula C21H21N3O4S B297734 N-[1-oxo-1-[2-[(E)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]propan-2-yl]-N-phenylmethanesulfonamide

N-[1-oxo-1-[2-[(E)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]propan-2-yl]-N-phenylmethanesulfonamide

Cat. No. B297734
M. Wt: 411.5 g/mol
InChI Key: FTYZNNUNTCVMSC-XMHGGMMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ONC201 was first discovered by researchers at the Fox Chase Cancer Center in Philadelphia, Pennsylvania. It was identified through a screening process that involved testing a library of compounds for their ability to induce cell death in cancer cells. ONC201 was found to be particularly effective in inducing apoptosis, or programmed cell death, in cancer cells while sparing healthy cells. This selectivity is a key advantage of ONC201 over traditional chemotherapy drugs, which often have toxic effects on healthy cells.

Mechanism of Action

ONC201 exerts its anti-cancer effects through several mechanisms. It has been shown to activate the TRAIL pathway, which is involved in inducing apoptosis in cancer cells. ONC201 also inhibits the Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and promotes cell survival and proliferation. Additionally, ONC201 has been shown to disrupt mitochondrial function, leading to the accumulation of reactive oxygen species and ultimately cell death.
Biochemical and Physiological Effects:
ONC201 has been shown to have minimal toxicity in healthy cells and tissues, which is a key advantage over traditional chemotherapy drugs. In cancer cells, ONC201 induces apoptosis and inhibits cell proliferation. It has also been shown to inhibit angiogenesis, or the formation of new blood vessels that tumors rely on for growth and metastasis. ONC201 has also been shown to activate the immune system, leading to an anti-tumor immune response.

Advantages and Limitations for Lab Experiments

One advantage of ONC201 for lab experiments is its selectivity for cancer cells, which allows for more accurate evaluation of its effects on tumor growth and progression. However, ONC201 can be difficult to work with due to its low solubility in water and tendency to form aggregates. Additionally, ONC201 has a relatively short half-life in the body, which can limit its effectiveness in some applications.

Future Directions

For ONC201 research include the development of combination therapies, identification of biomarkers, and the development of more potent and selective analogs.

Synthesis Methods

The synthesis of ONC201 involves several steps, including the reaction of 2-bromo-1-(4-methylphenyl)ethanone with hydrazine to form the hydrazone intermediate. The intermediate is then reacted with 2-oxo-1-naphthaldehyde to form the final product. The synthesis method has been optimized to produce high yields of pure ONC201.

Scientific Research Applications

ONC201 has been extensively studied in preclinical models of cancer, including cell lines and animal models. It has been shown to have potent anti-cancer activity against a variety of cancer types, including glioblastoma, colon cancer, and breast cancer. ONC201 has also been shown to be effective against cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy. Clinical trials are currently underway to evaluate the safety and efficacy of ONC201 in human patients with advanced solid tumors.

properties

Product Name

N-[1-oxo-1-[2-[(E)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]propan-2-yl]-N-phenylmethanesulfonamide

Molecular Formula

C21H21N3O4S

Molecular Weight

411.5 g/mol

IUPAC Name

N-[1-oxo-1-[2-[(E)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]propan-2-yl]-N-phenylmethanesulfonamide

InChI

InChI=1S/C21H21N3O4S/c1-15(24(29(2,27)28)17-9-4-3-5-10-17)21(26)23-22-14-19-18-11-7-6-8-16(18)12-13-20(19)25/h3-15,22H,1-2H3,(H,23,26)/b19-14+

InChI Key

FTYZNNUNTCVMSC-XMHGGMMESA-N

Isomeric SMILES

CC(C(=O)NN/C=C\1/C(=O)C=CC2=CC=CC=C21)N(C3=CC=CC=C3)S(=O)(=O)C

SMILES

CC(C(=O)NNC=C1C(=O)C=CC2=CC=CC=C21)N(C3=CC=CC=C3)S(=O)(=O)C

Canonical SMILES

CC(C(=O)NNC=C1C(=O)C=CC2=CC=CC=C21)N(C3=CC=CC=C3)S(=O)(=O)C

Origin of Product

United States

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